4-Bromo-N-(1-methylcyclopropyl)benzamide
Description
4-Bromo-N-(1-methylcyclopropyl)benzamide is an organic compound that features a bromine atom attached to a benzene ring, which is further connected to a benzamide group. The compound also includes a 1-methylcyclopropyl group attached to the nitrogen atom of the benzamide. This structure makes it a versatile molecule in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
4-bromo-N-(1-methylcyclopropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(6-7-11)13-10(14)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIRXYUURYEFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Acid Activation : 4-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-bromobenzoyl chloride, a highly reactive acyl chloride.
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Amide Formation : The acyl chloride reacts with 1-methylcyclopropylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. A base such as triethylamine (Et₃N) is added to neutralize HCl byproducts.
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Coupling Agent Optimization : When using EDC or DCC, the reaction proceeds at 0–25°C for 12–24 hours, achieving yields of 70–75%.
Critical Parameters :
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Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency by stabilizing intermediates.
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Steric Effects : The 1-methylcyclopropyl group introduces steric hindrance, necessitating extended reaction times (24–48 hours) for complete conversion.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-mediated methods, adapted from patent literature on related benzamide syntheses, offer an alternative pathway. This approach is particularly advantageous for introducing the 1-methylcyclopropyl group via Suzuki-Miyaura or Buchwald-Hartwig coupling.
Suzuki-Miyaura Coupling
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Substrate Preparation : Methyl 4-bromobenzoate is synthesized via esterification of 4-bromobenzoic acid with methanol and sulfuric acid.
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Cross-Coupling : The ester reacts with 1-methylcyclopropylboronic acid in the presence of Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium) and a base (e.g., K₂CO₃) in toluene/water (3:1) at 80°C for 8 hours.
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Transamidation : The resulting biaryl ester undergoes aminolysis with excess 1-methylcyclopropylamine under refluxing ethanol, yielding the target amide.
Yield and Limitations :
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Overall yield: 60–65% due to competing side reactions during transamidation.
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Requires rigorous exclusion of moisture to prevent palladium deactivation.
Solvent-Free Nanocatalyzed Amidation
A green chemistry approach, inspired by the synthesis of 4-bromo-N-(4-methylbenzyl)benzamide, utilizes magnetic nanoparticle catalysts to accelerate amide bond formation under solvent-free conditions.
Procedure and Catalyst Design
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Catalyst Synthesis : CoFe₂O₄SiO₂-DASA (diamine sulfamic acid immobilized on silica-coated magnetic nanoparticles) is prepared via sol-gel methods.
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Reaction Setup : 4-Bromobenzonitrile and 1-methylcyclopropylamine are mixed with the catalyst (0.1 g per 1 mmol substrate) and heated to 80°C for 4 hours.
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Product Isolation : The catalyst is magnetically separated, and the crude product is purified via column chromatography (hexane/ethyl acetate).
Advantages :
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Yield : 81% with minimal waste generation.
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Reusability : The catalyst retains 90% activity after five cycles.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation | DCC/DMAP, DCM, 24–48 hours | 75% | Simple, minimal steps | Steric hindrance reduces efficiency |
| Palladium Catalysis | Pd(PPh₃)₄, K₂CO₃, toluene/water, 80°C | 65% | Versatile for complex substituents | Moisture-sensitive, high cost |
| Nanocatalyzed | CoFe₂O₄SiO₂-DASA, solvent-free, 80°C, 4 hours | 81% | Eco-friendly, high catalyst reusability | Requires specialized catalyst synthesis |
Industrial-Scale Production Considerations
For large-scale synthesis, the solvent-free nanocatalyzed method is preferred due to its cost-effectiveness and compliance with green chemistry principles. Key adaptations include:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.
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Automated Catalyst Recovery : Magnetic separation systems streamline catalyst reuse.
Challenges :
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Cyclopropylamine Availability : Sourcing bulk quantities of 1-methylcyclopropylamine remains a bottleneck.
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Regulatory Compliance : Brominated intermediates require stringent safety protocols.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(1-methylcyclopropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-(1-methylcyclopropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(1-methylcyclopropyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The 1-methylcyclopropyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(1-methylcyclopropyl)benzamide
- 4-Fluoro-N-(1-methylcyclopropyl)benzamide
- 4-Iodo-N-(1-methylcyclopropyl)benzamide
Uniqueness
4-Bromo-N-(1-methylcyclopropyl)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This uniqueness can be leveraged in the design of new compounds with tailored properties for various applications.
Q & A
What are the optimal synthetic routes for 4-Bromo-N-(1-methylcyclopropyl)benzamide, and how can purity be validated?
Basic Research Question
Methodological Answer:
The synthesis typically involves coupling 4-bromobenzoyl chloride with 1-methylcyclopropylamine under Schotten-Baumann conditions. A representative procedure (GP A) uses dichloromethane as a solvent, triethylamine as a base, and controlled stoichiometry to achieve high yields (~98%) . Post-synthesis, purity is validated via H NMR (e.g., δ = 7.64–7.57 ppm for aromatic protons) and column chromatography (e.g., 3:1 pentanes:ethyl acetate). For advanced validation, High-Resolution Mass Spectrometry (HRMS) or HPLC with UV detection ensures no residual intermediates remain .
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Basic Research Question
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical. Using SHELX programs (e.g., SHELXL for refinement), bond lengths and angles are calculated (e.g., C–Br = 1.89 Å, C=O = 1.22 Å) to confirm the benzamide backbone and cyclopropane geometry. Displacement parameters (ADPs) and R-factors (e.g., R1 < 0.05) assess data quality. For ambiguous cases, compare experimental data with DFT-optimized structures .
What biological targets are associated with this compound, and how are mechanisms probed?
Advanced Research Question
Methodological Answer:
Analogous brominated benzamides (e.g., PARP inhibitors) suggest potential DNA repair modulation. To validate, employ:
- Enzyme Assays: Measure IC50 values against PARP-1/2 using fluorescence-based NAD depletion assays .
- Cellular Models: Use CRISPR-engineered cell lines (e.g., BRCA1/2-deficient) to assess synthetic lethality.
- Structural Probes: Co-crystallize the compound with target enzymes to map binding interactions (e.g., halogen bonding with bromine) .
How can contradictory bioactivity data across studies be reconciled?
Advanced Research Question
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line heterogeneity, concentration ranges). Mitigation strategies include:
- Dose-Response Curves: Test across 3-log concentrations (1 nM–10 µM) to identify true EC50/IC50.
- Orthogonal Assays: Confirm antiproliferative effects via MTT and clonogenic assays.
- Impurity Analysis: Use LC-MS to rule out side products (e.g., dehalogenated byproducts) .
What structure-activity relationships (SARs) guide the design of analogs with enhanced potency?
Advanced Research Question
Methodological Answer:
Key SAR findings from related compounds:
- Bromine Position: Para-substitution (vs. meta) enhances steric complementarity in enzyme active sites .
- Cyclopropane Rigidity: The 1-methylcyclopropyl group reduces conformational entropy, improving binding affinity .
- Amide Linkers: N-methylation decreases metabolic liability but may reduce solubility. Test via LogP measurements and microsomal stability assays .
What challenges arise in refining crystallographic data for halogenated benzamides?
Advanced Research Question
Methodological Answer:
Challenges include:
- Disorder in Cyclopropane Rings: Mitigate using restraints (ISOR, DELU) in SHELXL to model thermal motion .
- Heavy Atom Effects: Bromine’s high electron density causes absorption errors. Apply multi-scan corrections (SADABS) and twin refinement (TWIN/BASF) .
- Hydrogen Bonding Ambiguity: Use Hirshfeld surface analysis to distinguish H-bonding vs. van der Waals interactions .
How are intermediates like 4-Bromo-N-cyclopropylbenzamide utilized in derivatization?
Basic Research Question
Methodological Answer:
Intermediates (e.g., 5f) serve as scaffolds for functionalization. Example protocols:
- Azide Incorporation: React with NaN/CuSO to introduce azide groups for click chemistry .
- Suzuki Coupling: Replace bromine with aryl/heteroaryl groups using Pd(PPh)/KCO .
- Thiourea Derivatives: Treat with di-n-propylcarbamothioyl chloride to generate ligands for metal coordination .
Which analytical methods validate batch-to-batch consistency in synthesis?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy: Compare H/C spectra across batches; deviations >0.05 ppm indicate impurities.
- HPLC-PDA: Use C18 columns (ACN/water gradient) to quantify purity (>98% by area).
- Elemental Analysis: Confirm C/H/N/Br percentages within 0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
